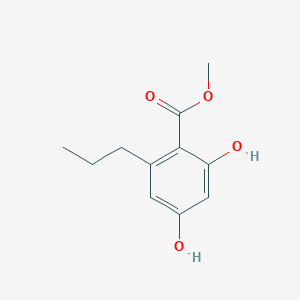

Methyl 2,4-dihydroxy-6-propylbenzoate

CAS No.: 55382-52-0

Cat. No.: VC7845857

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55382-52-0 |

|---|---|

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | methyl 2,4-dihydroxy-6-propylbenzoate |

| Standard InChI | InChI=1S/C11H14O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3 |

| Standard InChI Key | AREDPURTHQTRTK-UHFFFAOYSA-N |

| SMILES | CCCC1=C(C(=CC(=C1)O)O)C(=O)OC |

| Canonical SMILES | CCCC1=C(C(=CC(=C1)O)O)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

Methyl 2,4-dihydroxy-6-propylbenzoate is systematically named according to IUPAC guidelines, reflecting its esterified benzoic acid structure with specific substituents . Common synonyms include Methyl divatate, Methyl Divarinolcarboxylate, and 2,4-dihydroxy-6-n-propylbenzoic acid methyl ester, which are frequently used in pharmaceutical and chemical literature . These alternate names often arise from its natural occurrence in lichen species such as Lobaria scrobiculata and Lobarina scrobiculata, where it was first identified .

Molecular and Structural Characteristics

The compound’s molecular structure is defined by the formula , with a SMILES notation of CCCC1=C(C(=CC(=C1)O)O)C(=O)OC and an InChI key of AREDPURTHQTRTK-UHFFFAOYSA-N . X-ray crystallography and spectral data confirm the planar aromatic ring with hydroxyl groups at positions 2 and 4, a propyl group at position 6, and a methyl ester at the carboxylate position . The presence of hydrogen-bonding hydroxyl groups and the hydrophobic propyl chain influences its solubility in polar organic solvents such as methanol and ethyl acetate .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES | CCCC1=C(C(=CC(=C1)O)O)C(=O)OC | |

| InChI Key | AREDPURTHQTRTK-UHFFFAOYSA-N | |

| CAS Registry | 55382-52-0 |

Physicochemical Properties

Thermal and Solubility Characteristics

Methyl 2,4-dihydroxy-6-propylbenzoate is a pale yellow to white solid at room temperature, with a predicted boiling point of and a density of . Its pKa value of suggests moderate acidity, consistent with phenolic hydroxyl groups . The compound is sparingly soluble in water but dissolves readily in methanol, ethyl acetate, and dimethylformamide (DMF), making it suitable for reactions in aprotic solvents .

Table 2: Predicted Physicochemical Properties

Synthesis and Manufacturing

Esterification of 2,4-Dihydroxy-6-Propylbenzoic Acid

A common synthesis route involves the esterification of 2,4-dihydroxy-6-propylbenzoic acid with methanol in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds via nucleophilic acyl substitution, yielding the methyl ester after purification by silica gel column chromatography . This method achieves moderate yields and is favored for its simplicity and scalability .

Two-Step Synthesis from trans-3-Hepten-2-One

An alternative industrial-scale method (patent WO2019/33168) involves a two-step process :

-

Michael Addition: Sodium methoxide-mediated reaction of trans-3-hepten-2-one with dimethyl malonate in methanol under reflux, forming a β-keto ester intermediate.

-

Cyclization and Bromination: Treatment of the intermediate with bromine in DMF at , followed by recrystallization from dichloromethane/hexane, yields the final product .

This route emphasizes the compound’s role as a precursor in complex organic syntheses, particularly for cannabinoids .

Natural Occurrence and Biological Relevance

Methyl 2,4-dihydroxy-6-propylbenzoate occurs naturally in the lichen species Lobaria scrobiculata and Lobarina scrobiculata, where it contributes to secondary metabolite profiles . Lichens produce such compounds as defense mechanisms against microbial pathogens and environmental stressors, suggesting potential bioactivity worth further exploration . Despite its natural origin, no therapeutic applications have been directly attributed to the compound itself, though its structural analogs exhibit antioxidant and anti-inflammatory properties .

Applications in Pharmaceutical Manufacturing

Intermediate in Cannabinoid Synthesis

The compound’s primary industrial use lies in synthesizing cannabidiol (CBD) and cannabidivarin (CBDV), non-psychoactive cannabinoids with therapeutic potential . Its phenolic hydroxyl groups serve as sites for alkylation or coupling reactions, enabling the construction of cannabinoid scaffolds . For example, under Ullmann coupling conditions, the propyl side chain can be functionalized to introduce terpenoid moieties critical for cannabinoid activity .

Quality Control and Analytical Profiling

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) rely on the compound’s predicted collision cross-section (CCS) values for identification . For instance, the ion exhibits a CCS of , aiding in its differentiation from structurally similar intermediates .

Table 3: Predicted Mass Spectrometry Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume